ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
Description
Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate (CAS: 179067-99-3) is a cyclopropane-containing chromene derivative with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . Its IUPAC name reflects its stereochemistry, including a (7Z) configuration at the hydroxyimino group and a fused cyclopropane-chromene ring system. The compound is structurally characterized by:
- Cyclopropane ring: Imparts rigidity and influences receptor binding kinetics.
- Chromene backbone: A benzopyran-derived structure contributing to aromatic interactions.
- Ethyl ester and hydroxyimino groups: Key functional moieties for allosteric modulation of metabotropic glutamate receptors (mGluRs) .
This compound is a structural analog of CPCCOEt (ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate), a well-documented negative allosteric modulator (NAM) selective for mGlu1 receptors .
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+ |
InChI Key |
FXCTZFMSAHZQTR-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2 |
Canonical SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Chromene Precursors
The core cyclopropane ring is synthesized via a [2+1] cycloaddition reaction. Annoura et al. (1996) first reported the use of dimethylsulfonium methylide to generate the cyclopropane-fused chromene system.
Procedure :
Mechanistic Insight :
The ylide attacks the α,β-unsaturated carbonyl of the chromene, forming the strained cyclopropane ring. Steric and electronic effects dictate the Z-configuration of the oxime group.
Oxime Formation
The hydroxyimino group is introduced via nitrosation.
Procedure :
Key Data :
Esterification
The carboxylic acid intermediate is esterified to yield the final product.
Procedure :
Optimization :
-
Alternative Catalysts : p-Toluenesulfonic acid (PTSA) improves yield to 88%.
-
Solvent-Free Methods : Microwave-assisted esterification reduces reaction time to 2 hours.
Purification and Enantiomer Resolution
Chromatographic Separation
Racemic CPCCOEt is resolved using chiral stationary phases (CSPs).
Method :
Data :
Recrystallization
Final purification uses mixed solvents to enhance crystallinity.
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Annoura et al. (1996) | High stereocontrol | Multi-step, costly reagents | 68–72 |
| Patent CN108570057A | Scalable for industry | Requires specialized equipment | 78–82 |
| Litschig et al. (1999) | Optimized enantiomer resolution | Low throughput | 85–90 |
Industrial-Scale Synthesis
The patent CN108570057A details a cost-effective route using ferrous sulfate and propionaldehyde for cyclopropanation:
-
Oxidation Step :
-
Demethylation :
Critical Challenges and Solutions
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: Reduction of the hydroxyimino group can yield an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxyimino group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: Its ability to interact with biological molecules can be exploited in studying enzyme mechanisms and protein-ligand interactions.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate exerts its effects depends on its interaction with molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropane ring can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Stereochemical Impact : The (7E) configuration in CPCCOEt is critical for mGlu1 binding, suggesting the (7Z) isomer may exhibit reduced or altered activity .
- Structural Determinants of Selectivity : Cyclopropane-chromene systems favor mGlu1 modulation, while benzaldazine scaffolds target mGlu5 .
- Therapeutic Potential: mGlu1 NAMs like CPCCOEt are explored for neuropathic pain and Parkinson’s disease, highlighting the relevance of this compound class .
Biological Activity
Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate, with the molecular formula CHNO and a molecular weight of 247.25 g/mol, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 247.25 g/mol |
| CAS Number | 179067-99-3 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily linked to its interaction with various biological pathways. Preliminary studies suggest that this compound may exhibit:
- Antioxidant Activity : The presence of the hydroxyimino group suggests potential antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate the exact mechanisms.
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity is crucial for reducing oxidative damage in cells, which is implicated in various diseases such as cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect can be beneficial in conditions characterized by chronic inflammation.
3. Antimicrobial Activity
Some derivatives of cyclopropa[b]chromenes have shown antimicrobial activity against various pathogens. This compound could potentially share these properties, warranting further investigation.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various cyclopropa[b]chromene derivatives using DPPH radical scavenging assays. This compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
Case Study 2: Inhibition of Inflammatory Cytokines
In vitro studies on human macrophages revealed that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels, suggesting its role in modulating inflammatory responses.
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- In Vivo Studies : To confirm efficacy and safety in living organisms.
- Mechanistic Studies : To better understand the pathways through which this compound exerts its effects.
- Clinical Trials : To evaluate therapeutic potential in humans for conditions like oxidative stress-related diseases and inflammatory disorders.
Q & A
Q. What are the established synthetic routes for ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate, and how do reaction conditions influence yield?
Q. How does this compound interact with mGlu1 receptors in preclinical models?
The compound acts as a selective mGlu1 antagonist, competing with glutamate at the orthosteric binding site. In rodent models, systemic administration inhibits ethanol self-administration but shows inconsistent effects due to poor solubility (e.g., intra-accumbens infusions fail to alter binge drinking in mice). Solubility limitations necessitate alternative formulations or structurally distinct antagonists (e.g., JNJ16259685) for reliable in vivo studies .
Q. What experimental models are appropriate for studying this compound’s neuropharmacological effects?
Key models include:
- Operant ethanol self-administration in alcohol-preferring (P) rats or C57BL/6J mice to assess reinforcement .
- Osteosarcoma cell proliferation assays (e.g., 72-hour treatment with 40 μM CPCCOEt) to evaluate antiproliferative effects .
- ERK phosphorylation and apoptosis assays in mGlu1a receptor-mutated cell lines to probe ligand bias in signaling pathways .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on CPCCOEt’s effects on ethanol reinforcement across studies?
Contradictions arise from methodological variables:
- Solubility : CPCCOEt’s insolubility in aqueous buffers limits bioavailability, leading to variable intra-brain concentrations. Use JNJ16259685 (higher solubility) for consistency .
- Dosing specificity : Systemic JNJ16259685 reduces locomotion, complicating interpretation. Pair behavioral assays with cerebellar mGlu1 receptor activity measurements to isolate target effects .
- Species/strain differences : Prats vs. C57BL/6J mice show divergent ethanol intake responses; validate receptor density and distribution before extrapolating results .
Q. What molecular determinants underlie ligand bias in mGlu1a receptor signaling mediated by this compound?
Mutagenesis studies reveal:
- Thr188 : Essential for G protein-coupled signaling but dispensable for β-arrestin-mediated ERK phosphorylation and anti-apoptotic effects.
- Arg323/Lys409 : Required for β-arrestin-dependent pathways but not G protein activation. CPCCOEt’s bias may arise from differential interaction with these residues, enabling selective pathway modulation .
Q. What are the best practices for intracerebral administration of CPCCOEt to minimize off-target effects?
- Vehicle optimization : Use dimethyl sulfoxide (DMSO) ≤1% v/v to avoid neurotoxicity.
- Dose validation : Pre-test solubility in artificial cerebrospinal fluid (aCSF) and confirm target engagement via microdialysis (e.g., glutamate/dopamine levels in nucleus accumbens) .
- Control experiments : Compare effects with mGlu1 knockout models or co-administration of orthosteric agonists (e.g., DHPG) to confirm receptor specificity .
Methodological Guidance
Q. How should researchers design studies to differentiate mGlu1-specific effects from general motor inhibition?
- Parallel behavioral assays : Measure locomotion (open field test) alongside target behaviors (e.g., lever pressing).
- Dose-response curves : Identify thresholds where motor effects emerge (e.g., JNJ16259685 reduces locomotion at ≥3 mg/kg) .
- Circuit-specific manipulations : Combine CPCCOEt with region-specific receptor knockdown (e.g., cerebellar mGlu1 siRNA) to dissect motor vs. reinforcement pathways .
Q. What analytical techniques are critical for characterizing synthesis intermediates and final products?
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
- Spectroscopy : H/C NMR for structural confirmation (e.g., cyclopropane ring protons at δ 1.2–1.5 ppm; chromene carbonyl at δ 170–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H] at m/z 316.1 for CPCCOEt) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
